molecular formula C15H35BrO2Si2 B589311 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 CAS No. 1794816-65-1

2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4

Cat. No.: B589311
CAS No.: 1794816-65-1
M. Wt: 387.541
InChI Key: SUXFIDUKDVMDFI-AREBVXNXSA-N
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Description

2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 is a deuterium-labeled compound often used in scientific research. It is a derivative of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane, where the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in studies involving metabolic pathways, environmental analysis, and organic chemistry due to its stable isotope labeling .

Preparation Methods

The synthesis of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 typically involves the following steps:

    Starting Material: The preparation begins with the selection of appropriate starting materials, which include tert-butyldimethylsilyl chloride and 1,3-dihydroxypropane.

    Protection of Hydroxyl Groups: The hydroxyl groups of 1,3-dihydroxypropane are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Bromination: The protected intermediate is then subjected to bromination using a brominating agent like phosphorus tribromide or N-bromosuccinimide.

Industrial production methods for this compound are similar but are scaled up to meet the demand for research and commercial applications.

Chemical Reactions Analysis

2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and chloroform, as well as catalysts and bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 has several scientific research applications:

    Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

    Environmental Analysis: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

    Organic Chemistry: The compound serves as a chemical reference for identification, qualitative and quantitative analysis, and detection in various types of nuclear magnetic resonance (NMR) solvents.

    Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 involves its role as a labeled compound in tracing and analyzing chemical and biological processes. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 include:

    2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane: The non-deuterated version of the compound.

    1,3-Bis(tert-butyldimethylsilyloxy)propane: Lacks the bromine atom.

    2-Chloro-1,3-bis(tert-butyldimethylsilyloxy)propane: Contains a chlorine atom instead of bromine.

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and distinct analytical properties for research applications.

Properties

IUPAC Name

[2-bromo-3-[tert-butyl(dimethyl)silyl]oxy-1,1,3,3-tetradeuteriopropoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H35BrO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12H2,1-10H3/i11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXFIDUKDVMDFI-AREBVXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C([2H])([2H])O[Si](C)(C)C(C)(C)C)Br)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35BrO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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